

N-Succinyl-L-tyrosine: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Succinyl-L-tyrosine**

Cat. No.: **B023407**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

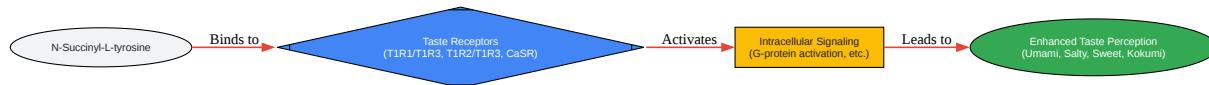
N-Succinyl-L-tyrosine, a derivative of the amino acid L-tyrosine, is an emerging molecule with demonstrated applications in the food industry and pharmaceutical analysis. This technical guide provides a comprehensive overview of its current and potential research applications. It details its physicochemical properties, its role as a novel taste enhancer, and its use as a pharmaceutical impurity standard. This document includes detailed experimental protocols for its synthesis, sensory evaluation, and analytical quantification, alongside visualizations of relevant pathways and workflows to facilitate further research and development.

Introduction to N-Succinyl-L-tyrosine

N-Succinyl-L-tyrosine is a synthetic compound derived from the succinylation of L-tyrosine.^[1] It has garnered recent scientific interest primarily for its potent taste-enhancing properties, capable of amplifying umami, saltiness, sweetness, and kokumi tastes in food products.^[2] Beyond its applications in food science, it is also recognized as "Clavulanic acid impurity G," a by-product formed during the fermentation process for producing Clavulanic acid.^{[3][4]} This dual role makes **N-Succinyl-L-tyrosine** a molecule of interest for both food chemists and pharmaceutical scientists. This guide will explore the technical details of these applications and suggest potential avenues for future research.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Succinyl-L-tyrosine** is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.


Property	Value	Reference(s)
IUPAC Name	4-[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid	[5]
Synonyms	N-(3-Carboxy-1-oxopropyl)-L-tyrosine, Clavulanate Potassium EP Impurity G, N-(hydrogensuccinyl)tyrosine	[5]
CAS Number	374816-32-7	[3]
Molecular Formula	C ₁₃ H ₁₅ NO ₆	[3]
Molecular Weight	281.26 g/mol	[3]
Appearance	Solid	
Purity	≥97% (commercially available)	[3]
Computed XLogP3	-1.3	[5]
Hydrogen Bond Donor Count	4	[5]
Hydrogen Bond Acceptor Count	6	[5]
Rotatable Bond Count	7	[5]

Research Application I: Taste Enhancement

The most well-documented application of **N-Succinyl-L-tyrosine** is its role as a taste enhancer. It has been shown to significantly enhance the intensity and duration of multiple taste modalities at low concentrations.

Mechanism of Action: Interaction with Taste Receptors

Molecular docking and dynamic simulation studies have demonstrated that **N-Succinyl-L-tyrosine** binds tightly and stably to various taste receptors, which is the proposed mechanism for its taste-enhancing effects.^[2] The binding to umami, sweet, and kokumi (calcium-sensing) receptors likely potentiates their response to other taste stimuli. The phenolic hydroxyl group of the tyrosine moiety has been identified as critical for enhancing saltiness.^[6]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of taste enhancement by **N-Succinyl-L-tyrosine**.

Experimental Protocols

This protocol is based on the methodology for the green synthesis of **N-Succinyl-L-tyrosine**, which utilizes food-grade enzymes in an aqueous environment.^[2]

Materials:

- L-tyrosine
- Succinic anhydride
- Food-grade lipase (e.g., from *Candida antarctica*)
- Phosphate buffer (pH 7.0)
- Ethyl acetate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer
- pH meter

Procedure:

- Reaction Setup: Suspend L-tyrosine (1 equivalent) and succinic anhydride (1.2 equivalents) in phosphate buffer (pH 7.0) in a round-bottom flask.
- Enzymatic Reaction: Add food-grade lipase to the suspension. Stir the mixture at a controlled temperature (e.g., 40-50°C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Reaction Quenching: Once the reaction is complete, acidify the mixture to pH 2-3 with HCl to stop the enzymatic reaction and precipitate the product.
- Extraction: Extract the product from the aqueous phase with ethyl acetate (3x volumes).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Isolation: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude **N-Succinyl-L-tyrosine**.
- Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure **N-Succinyl-L-tyrosine**.

This protocol outlines a method for assessing the taste-enhancing effects of **N-Succinyl-L-tyrosine** using a trained sensory panel.

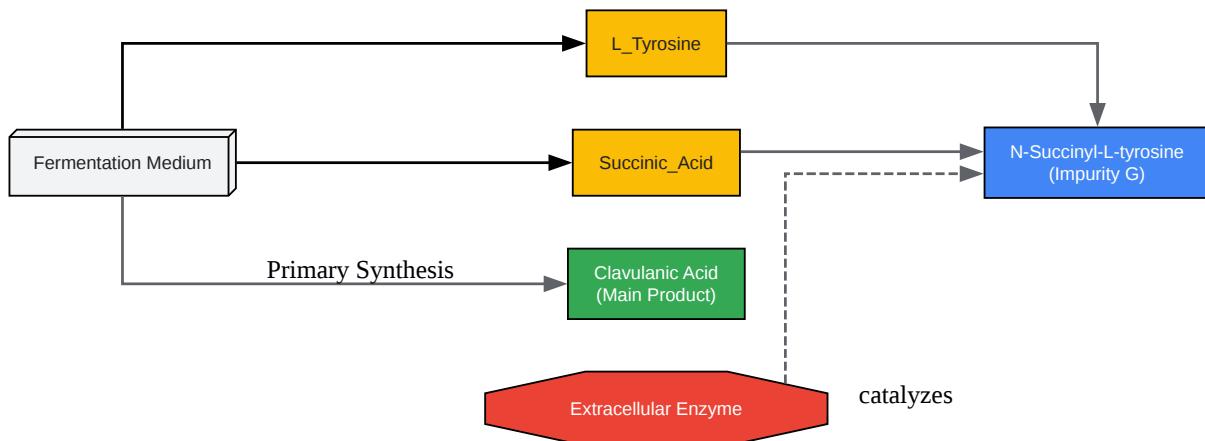
Materials:

- Purified **N-Succinyl-L-tyrosine**

- Monosodium glutamate (MSG) solution (for umami)
- Sodium chloride (NaCl) solution (for saltiness)
- Sucrose solution (for sweetness)
- Control solutions (without **N-Succinyl-L-tyrosine**)
- Tasting beakers
- Deionized water (for rinsing)
- Unsalted crackers (for palate cleansing)
- Data collection software

Procedure:

- Panelist Training: Train a panel of 10-15 individuals to recognize and rate the intensity of different tastes (umami, salty, sweet) on a standardized scale (e.g., a 15-point scale).
- Sample Preparation: Prepare a series of taste solutions (MSG, NaCl, sucrose) with and without the addition of **N-Succinyl-L-tyrosine** at various concentrations (e.g., 0.5, 1, 2 mg/L).
- Sensory Evaluation Session:
 - Present the samples to the panelists in a randomized and blind manner.
 - Instruct panelists to rinse their mouths with deionized water before tasting each sample.
 - Panelists should taste each sample, rate the intensity of the target taste attribute, and record their evaluation.
 - A palate cleanser (unsalted cracker) and a waiting period should be enforced between samples.


- Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if the addition of **N-Succinyl-L-tyrosine** significantly enhances the perceived taste intensity compared to the control.

Research Application II: Pharmaceutical Impurity Standard

N-Succinyl-L-tyrosine is identified as "Clavulanate Potassium EP Impurity G," a known impurity in the production of the β -lactamase inhibitor, Clavulanic acid.[4][7] Its presence is a result of a side reaction during the fermentation process.

Formation as a Clavulanic Acid Impurity

Studies have shown that **N-Succinyl-L-tyrosine** is synthesized during the fermentation of *Streptomyces clavuligerus* for Clavulanic acid production.[8] The precursors for its biosynthesis have been identified as L-tyrosine and succinic acid, both of which are present in the fermentation medium.[3] The reaction is believed to be catalyzed by an extracellular enzyme.[3]

[Click to download full resolution via product page](#)

Caption: Formation of **N-Succinyl-L-tyrosine** as a byproduct in Clavulanic acid fermentation.

Experimental Protocol: HPLC Analysis

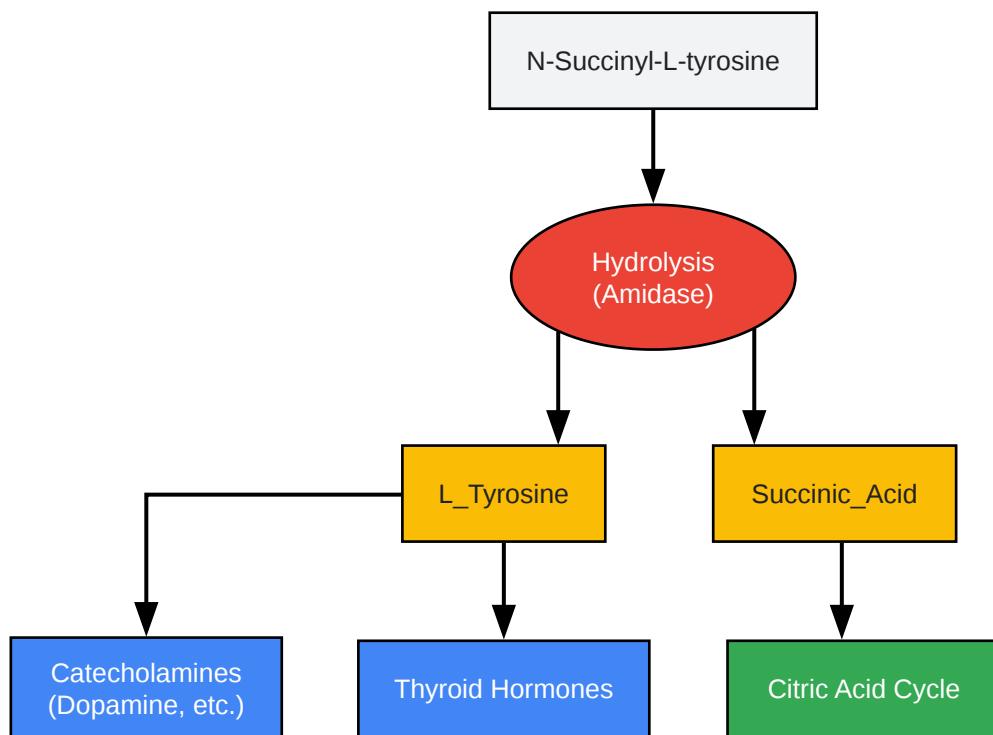
As a known impurity, **N-Succinyl-L-tyrosine** is used as a reference standard for the quality control of Clavulanic acid. The following is a general HPLC protocol for its detection and quantification.

Materials:

- **N-Succinyl-L-tyrosine** reference standard
- Potassium clavulanate sample
- Mobile Phase A: Ammonium acetate aqueous solution (e.g., 0.05 M, pH 5.6-5.8)
- Mobile Phase B: Acetonitrile
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size)
- Syringe filters (0.45 μ m)

Procedure:

- Standard Solution Preparation: Prepare a stock solution of **N-Succinyl-L-tyrosine** reference standard in Mobile Phase A. Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: Accurately weigh and dissolve the potassium clavulanate sample in Mobile Phase A. Filter the solution through a 0.45 μ m syringe filter.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column
 - Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the compounds.


- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm
- Injection Volume: 20 μ L
- Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and identify the peak corresponding to **N-Succinyl-L-tyrosine** based on its retention time.
- Quantification: Calculate the concentration of **N-Succinyl-L-tyrosine** in the sample using the calibration curve.

Potential Future Research Directions

Research on **N-Succinyl-L-tyrosine** is still in its early stages, and several areas warrant further investigation.

Metabolic Fate and Pharmacokinetics

The metabolism of **N-Succinyl-L-tyrosine** has not been specifically studied. However, based on the metabolism of other N-acyl amino acids, it is plausible that it undergoes hydrolysis to yield L-tyrosine and succinic acid.^{[5][7]} L-tyrosine can then enter its well-established metabolic pathways, including the synthesis of catecholamines and thyroid hormones, or be degraded to fumarate and acetoacetate.^[5] Succinic acid is an intermediate in the citric acid cycle. Further research is needed to confirm this proposed metabolic pathway and to investigate the pharmacokinetics of **N-Succinyl-L-tyrosine**.

[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of **N-Succinyl-L-tyrosine**.

Investigation of Other Biological Activities

Given that **N-Succinyl-L-tyrosine** is a derivative of L-tyrosine, a precursor to key neurotransmitters, it is worth investigating whether it possesses any direct neurological or other biological activities. Research could explore its ability to cross the blood-brain barrier and its potential effects on neurotransmitter levels. Furthermore, the succinylation of proteins is a known post-translational modification that can regulate enzyme activity and cellular processes. [9][10] Investigating whether **N-Succinyl-L-tyrosine** can influence these pathways could open up new avenues of research.

Conclusion

N-Succinyl-L-tyrosine is a molecule with established applications in taste enhancement and pharmaceutical quality control. This guide has provided a detailed overview of the current knowledge and experimental protocols related to these applications. The limited scope of existing research presents a significant opportunity for further investigation into its metabolism, pharmacokinetics, and potential for other biological activities. The information and protocols

provided herein aim to serve as a valuable resource for researchers and scientists in the fields of food science, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. CN111239265B - Liquid chromatography method for determining clavulanic acid related substances in amoxicillin and potassium clavulanate pharmaceutical composition - Google Patents [patents.google.com]
- 5. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal of the fermentation by-product succinyl L-tyrosine from the beta-lactamase inhibitor clavulanic acid using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 10. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]
- To cite this document: BenchChem. [N-Succinyl-L-tyrosine: A Technical Guide to its Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023407#potential-research-applications-of-n-succinyl-l-tyrosine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com